4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide
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Overview
Description
Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . Various methods have been developed for the synthesis of indole derivatives .Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a heterocyclic system, which plays a main role in cell biology .Chemical Reactions Analysis
Indole derivatives show various biologically vital properties . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. For example, tert-butyl N- [2- (4-hydroxy-1H-indol-3-yl)ethyl]carbamate, a similar compound, is a solid at room temperature .Scientific Research Applications
Materials Science and Polymer Research
In the realm of materials science, derivatives similar to 4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide have been utilized in synthesizing new polyamides with significant thermal stability and solubility properties. Hsiao et al. (2000) explored the synthesis of polyamides incorporating ortho-phenylene units, which showed noncrystalline structures, high glass transition temperatures, and excellent film-forming abilities, indicating potential applications in high-performance materials (Hsiao, Yang, & Chen, 2000).
Organic Synthesis and Chemical Properties
In organic chemistry, compounds structurally related to this compound have been employed as intermediates for developing novel synthetic routes. Jasch, Höfling, and Heinrich (2012) described the versatility of tert-butyl phenylazocarboxylates in nucleophilic substitutions and radical reactions, facilitating the creation of azocarboxamides and enabling modifications to the benzene ring, showcasing the adaptability of these compounds in synthetic chemistry (Jasch, Höfling, & Heinrich, 2012).
Catalysis and Reaction Mechanisms
Furthermore, research has explored the role of tert-butyl-based compounds in catalysis and reaction mechanisms. For instance, Imamoto et al. (2012) developed P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, demonstrating high enantioselectivities and catalytic activities. This work emphasizes the utility of tert-butyl groups in designing effective catalytic systems for precision synthesis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Mechanism of Action
Safety and Hazards
Safety and hazards associated with indole derivatives can also vary. For instance, tert-butyl N- [2- (4-hydroxy-1H-indol-3-yl)ethyl]carbamate has hazard statements H302,H315,H319,H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
4-tert-butyl-N-(2-indol-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-21(2,3)18-10-8-17(9-11-18)20(24)22-13-15-23-14-12-16-6-4-5-7-19(16)23/h4-12,14H,13,15H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUIPTJVKYTKAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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